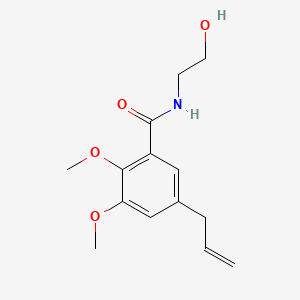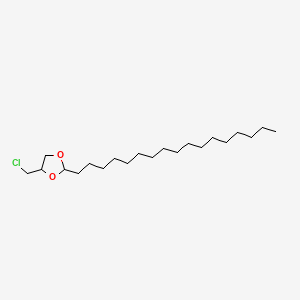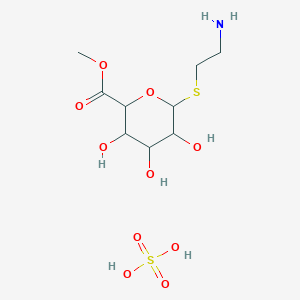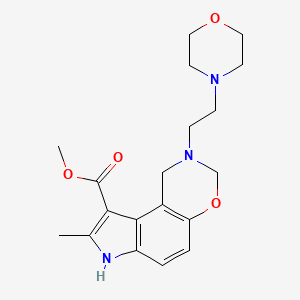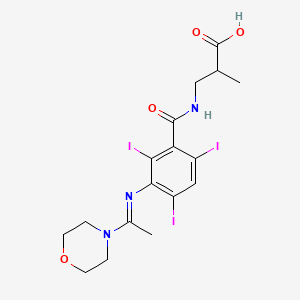
Iomorinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iomorinic acid is a naturally occurring triterpenoid compound. It is structurally similar to moronic acid, with a pentacyclic framework and functional groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Iomorinic acid can be synthesized through several methods, including the oxidation of oleanolic acid or the reduction of moronic acid. The reaction conditions typically involve the use of strong oxidizing or reducing agents, such as chromium trioxide (CrO₃) for oxidation or lithium aluminum hydride (LiAlH₄) for reduction.
Industrial Production Methods: On an industrial scale, the production of this compound involves the extraction from natural sources, such as certain plants, followed by purification and refinement processes. Advanced techniques like column chromatography and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Iomorinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its impact on microbial growth.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural products and bioactive compounds.
Mechanism of Action
Iomorinic acid is structurally similar to other triterpenoids, such as oleanolic acid and betulinic acid. its unique functional groups and molecular structure contribute to its distinct biological activities.
Comparison with Similar Compounds
Oleanolic acid: A triterpenoid with anti-inflammatory properties.
Betulinic acid: Known for its anticancer properties.
Moronic acid: A close structural analog with similar biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
51934-76-0 |
|---|---|
Molecular Formula |
C17H20I3N3O4 |
Molecular Weight |
711.1 g/mol |
IUPAC Name |
2-methyl-3-[[2,4,6-triiodo-3-(1-morpholin-4-ylethylideneamino)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H20I3N3O4/c1-9(17(25)26)8-21-16(24)13-11(18)7-12(19)15(14(13)20)22-10(2)23-3-5-27-6-4-23/h7,9H,3-6,8H2,1-2H3,(H,21,24)(H,25,26) |
InChI Key |
OUMSIYHSIIRHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=C(C=C1I)I)N=C(C)N2CCOCC2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


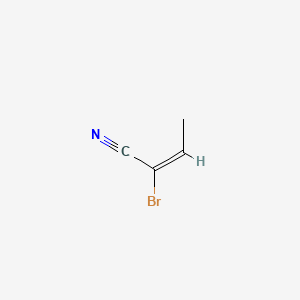

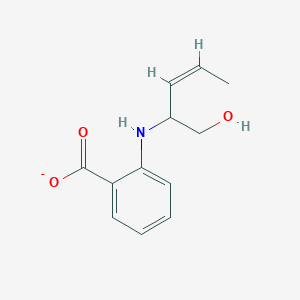
![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)
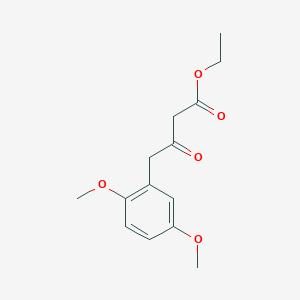
![Bicyclo[2.2.1]heptane-2,7-diol](/img/structure/B15348859.png)

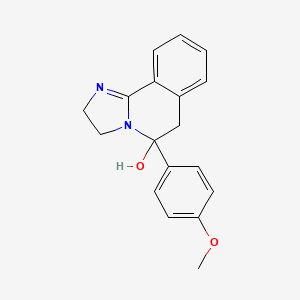
![3-(1-benzofuran-2-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B15348868.png)
![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)
